molecular formula C7H8N4 B11922197 6-Methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine

6-Methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11922197
M. Wt: 148.17 g/mol
InChI Key: JSXZJAIOLOXNHZ-UHFFFAOYSA-N
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Description

6-Methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with various amines in the presence of a catalytic amount of hydrochloric acid . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrrolo[3,4-d]pyrimidine oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

6-Methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle progression, leading to apoptosis in cancer cells . Molecular docking studies have confirmed the good fit of this compound into the CDK2 active site through essential hydrogen bonding .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

6-methylpyrrolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C7H8N4/c1-11-2-5-6(3-11)9-4-10-7(5)8/h2-4H,1H3,(H2,8,9,10)

InChI Key

JSXZJAIOLOXNHZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2C(=C1)N=CN=C2N

Origin of Product

United States

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